molecular formula C12H13ClN4O B12256683 4-(Azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one

4-(Azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one

Cat. No.: B12256683
M. Wt: 264.71 g/mol
InChI Key: SWEZYNKAAAPURE-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one (CAS 2548986-22-5) is a chemical building block with a molecular formula of C 12 H 13 ClN 4 O and a molecular weight of 264.71 g/mol . This compound is characterized by a pyrrolidin-2-one core structure substituted with a 3-chlorobenzyl group at the nitrogen position and an azidomethyl group at the 4-position . The presence of the azide functional group makes this molecule a valuable intermediate for the synthesis of more complex molecules via click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is widely used in chemical biology and drug discovery for the facile and bioorthogonal conjugation of molecular probes. Scientific literature indicates that derivatives of this pyrrolidin-2-one scaffold are investigated in medicinal chemistry research. Specifically, related compounds have been explored as key intermediates in the development of potent and stable agonists for the human constitutive androstane receptor (CAR), a nuclear receptor considered a potential therapeutic target for metabolic and liver diseases . The incorporation of a triazole ring, synthesized from an azide precursor like this compound, has been used to replace unstable chemical linkers in prototype agonists, improving the stability and drug-like properties of research compounds . This product is intended for use by qualified researchers in laboratory settings only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H13ClN4O

Molecular Weight

264.71 g/mol

IUPAC Name

4-(azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C12H13ClN4O/c13-11-3-1-2-9(4-11)7-17-8-10(5-12(17)18)6-15-16-14/h1-4,10H,5-8H2

InChI Key

SWEZYNKAAAPURE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=CC=C2)Cl)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Method 1: Hydroxymethyl Intermediate Chlorination

This approach involves synthesizing a hydroxymethyl-pyrrolidinone intermediate, followed by chlorination and azide substitution.

Steps :

  • Synthesis of 1-(3-chlorophenyl)-4-hydroxymethyl-pyrrolidin-2-one :
    • Reagents : Pyrrolidone precursors (e.g., 2-oxo-pyrrolidine derivatives) react with 3-chlorobenzaldehyde under acidic or basic conditions (e.g., CF₃CO₂H or NaOH) via hydroxyalkylation.
    • Yield : >90% reported in analogous systems.
  • Chlorination of Hydroxymethyl Group :

    • Reagents : Thionyl chloride (SOCl₂) or POCl₃ in toluene or acetonitrile at 20–80°C.
    • Conditions : Neat or solvent-based reactions under inert atmosphere.
    • Yield : ~85–90% for similar chlorinations.
  • Azide Substitution :

    • Reagents : Sodium azide (NaN₃) in DMF or DMSO at 80–100°C.
    • Conditions : Stirring for 12–24 hours under argon.
    • Yield : ~70–80% for azide introduction.

Table 1: Optimized Conditions for Hydroxymethyl → Chloromethyl → Azidomethyl

Step Reagents/Conditions Yield (%) Reference
Hydroxyalkylation 3-Chlorobenzaldehyde, CF₃CO₂H, 80°C >90
Chlorination SOCl₂, toluene, 60°C, 2 hours 85–90
Azide Substitution NaN₃, DMF, 100°C, 12 hours 70–80

Method 2: Direct Functionalization via Click Chemistry

This method leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC) for post-functionalization.

Steps :

  • Synthesis of Alkynyl-Pyrrolidinone Intermediate :
    • Reagents : Propargyl chloride or acetylene derivatives react with the N1-aryl-pyrrolidinone.
    • Conditions : Pd/Cu catalysis in ethanol/water.
  • CuAAC Reaction with Azide :
    • Reagents : Sodium azide, CuSO₄·5H₂O, ascorbic acid, DMF/H₂O.
    • Conditions : Room temperature, 24 hours.
    • Yield : ~60–70% for triazole formation.

Critical Reaction Parameters and Challenges

Chlorination Efficiency

SOCl₂ is preferred over PCl₅ due to milder conditions and fewer side reactions. However, excess chlorinating agent can lead to over-chlorination of the pyrrolidinone ring.

Azide Stability

The azidomethyl group is sensitive to heat and light. Reactions are typically conducted under inert atmospheres (e.g., argon) to prevent decomposition.

Stereochemical Control

The pyrrolidinone ring adopts a cis configuration due to intramolecular hydrogen bonding. Steric hindrance from the 3-chlorophenyl group may influence substituent positioning.

Comparative Analysis of Methods

Method Advantages Limitations
Hydroxymethyl → Azide High yield, scalable Multi-step process; azide handling risks
Click Chemistry Mild conditions, flexibility Requires alkyne precursor synthesis
Nickel-Catalyzed Single-pot cyclization Nickel toxicity; low throughput

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: Reduction reactions can convert the azide group to an amine group.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one involves its interaction with molecular targets through its functional groups. The azide group can participate in click chemistry reactions, forming stable triazole rings. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the pyrrolidinone ring can form hydrogen bonds with various biomolecules. These interactions contribute to the compound’s biological and chemical activity.

Comparison with Similar Compounds

Structural and Molecular Comparison

Property 4-(Azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one 4-(Azidomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one (BF57204)
Molecular Formula C₁₂H₁₄ClN₄O¹ C₁₃H₁₆N₄O₂
Molecular Weight ~265.45 g/mol¹ 260.29 g/mol
Aryl Substituent 3-Chlorophenyl 3-Methoxyphenyl
Key Functional Groups Azide, Chloroarene Azide, Methoxyarene

Substituent Effects on Properties

  • Electronic Effects: The 3-chlorophenyl group is electron-withdrawing due to the inductive effect of chlorine, which may reduce electron density on the aromatic ring and influence reactivity in electrophilic substitution or metal-catalyzed coupling reactions.
  • Physicochemical Properties :

    • Lipophilicity : The chloro substituent increases lipophilicity (logP) compared to the methoxy group, which may enhance membrane permeability in biological systems.
    • Solubility : The methoxy group introduces polarity, likely improving aqueous solubility relative to the chloro analog.
  • Stability :

    • Both compounds contain an azide group, which is thermally sensitive and may pose explosion risks under certain conditions. The electron-withdrawing chloro substituent could slightly stabilize the azide group by reducing electron density, whereas the methoxy group might have negligible effects.

Research Findings and Data Gaps

While BF57204 (methoxy analog) has been cataloged with a molecular weight of 260.29 g/mol , detailed experimental data for the chloro-substituted compound (e.g., spectral data, stability studies) remain scarce. Further research is needed to:

Characterize the thermal stability and decomposition profiles of both compounds.

Compare their reactivity in model reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition).

Evaluate biological activity in vitro or in vivo.

Biological Activity

4-(Azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one is a synthetic compound notable for its unique structural features, including an azidomethyl group and a chlorophenylmethyl moiety attached to a pyrrolidinone ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in click chemistry.

  • Molecular Formula : C₁₂H₁₃ClN₄O
  • Molecular Weight : 264.71 g/mol
  • CAS Number : 2548986-22-5

The presence of the azide functional group allows for efficient coupling reactions with various alkyne-containing molecules, making it valuable in biochemical research and bioconjugation studies.

The biological activity of 4-(Azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one is primarily attributed to its ability to interact with specific molecular targets within biological systems. The azidomethyl group facilitates click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules, which can be utilized for selective labeling and tracking of proteins or other biomolecules . Additionally, the chlorophenylmethyl group may interact with hydrophobic pockets in proteins, potentially modulating their activity and influencing cellular pathways.

Case Studies

Although direct case studies specifically focusing on 4-(Azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one are scarce, the following points summarize relevant research findings related to similar azide-containing compounds:

  • Bioconjugation Studies : The azidomethyl group has been utilized in bioconjugation studies where it facilitated the attachment of various biomolecules, enhancing the understanding of protein interactions within cellular environments.
  • Anticancer Potential : Similar compounds have shown promise in anticancer applications by inhibiting specific enzymes involved in cancer cell proliferation. This suggests that 4-(Azidomethyl)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-one may possess similar properties worth exploring.

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